molecular formula C12H10BrNO3S2 B2492965 5-bromo-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide CAS No. 920187-91-3

5-bromo-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide

Cat. No. B2492965
CAS RN: 920187-91-3
M. Wt: 360.24
InChI Key: PFDOBGWFGAZQFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, including 5-bromo-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide, can be efficiently carried out via the Suzuki cross-coupling reaction. This approach involves the reaction of aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions, offering a convenient method for generating a wide range of sulfonamide moieties on the thiophene ring (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene-based compounds is often elucidated using NMR and mass spectrometry, providing detailed insights into the arrangement of atoms and the electronic properties of the molecule. For instance, detailed DFT calculations of thiophene-2-carboxamides reveal significant information about the reactivity parameters, electron affinity, ionization energy, and HOMO-LUMO energy gap, which are crucial for understanding the chemical behavior of these compounds (Ahmad et al., 2021).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, highlighting its versatility. For example, palladium-catalyzed direct arylation at the C5 position of thiophenes bearing SO2R substituents has been demonstrated, offering a route to diversify the thiophene core by introducing aryl or heteroaryl groups (Bheeter et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are typically characterized using techniques like X-ray crystallography. The crystal structure determination provides insights into the spatial arrangement of molecules and intermolecular interactions that dictate the compound's phase behavior and stability (Wang et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity, stability under various conditions, and interaction with different reagents, can be inferred from its molecular structure and electronic configuration. Studies utilizing density functional theory (DFT) help predict the compound's behavior in chemical reactions, offering a theoretical basis for understanding its reactivity and potential applications in synthesis and material science (Ahmad et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

5-bromo-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide and its derivatives are synthesized for various chemical and pharmacological studies. These compounds are often prepared through palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3, as explored by Bheeter et al. (2013). This methodology enables the coupling of thiophene-2-carboxylates substituted at the 3-position with a variety of aryl/heteroaryl bromides under in situ decarboxylation, yielding exclusively the corresponding 5-arylated thiophene-3-sulfonic amides or esters (Bheeter, C., Bera, J., & Doucet, H., 2013).

Medicinal Chemistry Applications

In medicinal chemistry, thiophene derivatives, including those related to this compound, are evaluated for their anti-inflammatory and antimicrobial properties. For example, studies by Tsuji et al. (1998) on anti-inflammatory agents reveal the synthesis and pharmacological properties of 2,3-diarylthiophenes, highlighting their activity in rat models of adjuvant arthritis and hyperalgesia. Specifically, compounds within this class have shown potent activities, suggesting their potential as anti-inflammatory agents (Tsuji, K., Nakamura, K., & Ogino, T., et al., 1998).

Applications in Antipathogenic and Antimicrobial Research

Further applications are seen in the synthesis of thiophene-based compounds for antipathogenic and antimicrobial activities. Limban et al. (2011) synthesized acylthioureas with thiophene moieties, testing their interaction with bacterial cells and demonstrating potential as novel anti-microbial agents with antibiofilm properties. This highlights the role of thiophene derivatives in developing new treatments against resistant bacterial strains (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).

Material Science and Other Applications

Additionally, thiophene derivatives have found applications in material science, including the study of their solubilization and interaction with surfactants, which is essential for understanding their behavior in various media and potential uses in drug delivery systems and materials processing (Saeed, R., Usman, M., & Mansha, A., et al., 2017).

properties

IUPAC Name

5-bromo-N-(2-methylsulfonylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S2/c1-19(16,17)10-5-3-2-4-8(10)14-12(15)9-6-7-11(13)18-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDOBGWFGAZQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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